molecular formula C10H8N4O2 B2908600 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide CAS No. 2034281-04-2

6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B2908600
CAS No.: 2034281-04-2
M. Wt: 216.2
InChI Key: AVIHPABPBAEEQG-UHFFFAOYSA-N
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Description

6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves the condensation of pyridine-4-carboxamide with a suitable pyrimidine derivative. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide is unique due to its specific structural features that allow for versatile chemical modifications. Its dual ring system provides multiple sites for functionalization, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

6-oxo-N-pyridin-4-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9-5-8(12-6-13-9)10(16)14-7-1-3-11-4-2-7/h1-6H,(H,11,14,16)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIHPABPBAEEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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